molecular formula C13H15NO4 B12311269 4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid

4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid

Cat. No.: B12311269
M. Wt: 249.26 g/mol
InChI Key: KOJUKIMBWIXZFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of ethylamine with phenylglyoxal in the presence of a suitable catalyst to form the intermediate compound, which is then cyclized to form the morpholine ring . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid: shares similarities with other morpholine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid

InChI

InChI=1S/C13H15NO4/c1-2-14-10(15)8-18-12(13(16)17)11(14)9-6-4-3-5-7-9/h3-7,11-12H,2,8H2,1H3,(H,16,17)

InChI Key

KOJUKIMBWIXZFY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C(OCC1=O)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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